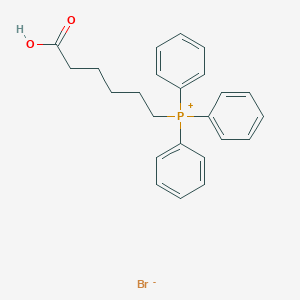

(5-Carboxypentyl)triphenylphosphonium bromide

Descripción general

Descripción

(5-Carboxypentyl)triphenylphosphonium bromide (CAS: 50889-29-7) is a phosphonium salt characterized by a 5-carbon alkyl chain terminated by a carboxylic acid group and a triphenylphosphonium (TPP) cation. This compound is widely utilized in mitochondrial-targeted drug delivery systems due to its lipophilic cationic nature, which facilitates accumulation in the negatively charged mitochondrial matrix .

Métodos De Preparación

Nucleophilic Substitution Reaction Using Triphenylphosphine and 6-Bromohexanoic Acid

The most widely documented synthesis involves a nucleophilic substitution reaction between triphenylphosphine (TPP) and 6-bromohexanoic acid. This method, described in multiple studies, proceeds under anhydrous conditions to minimize side reactions.

Standard Laboratory-Scale Synthesis

In a representative procedure, 5 mmol of TPP (1.31 g) is combined with 5.25 mmol of 6-bromohexanoic acid (1.38 g) in dry acetonitrile (5 mL) . The mixture is refluxed under nitrogen for 16 hours, yielding a white crystalline solid after cooling. Crystallization from the reaction medium provides the product in 90% yield (1.70 g) . Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 82°C (acetonitrile reflux) | |

| Reaction Time | 16 hours | |

| Atmosphere | Nitrogen | |

| Yield | 90% |

Electrospray ionization mass spectrometry (ESI-MS) confirms the product (m/z = 377.2 for [M+H]⁺) , while thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) verifies purity (Rf = 0.45) .

Extended Reaction Time Variant

An alternative protocol extends the reaction time to 48 hours under argon, achieving a marginally higher yield of 92% . This method substitutes acetonitrile with dichloromethane (DCM) during workup, precipitating the product with ethyl acetate. The extended duration ensures complete quaternization of the phosphorous center, critical for large-scale batches.

Industrial-Scale Manufacturing Techniques

Commercial production of (5-carboxypentyl)triphenylphosphonium bromide requires modifications for scalability and cost efficiency. A leading Chinese manufacturer outlines the following optimized process :

Continuous Flow Synthesis

To address exothermicity in large batches, a continuous flow system maintains temperatures below 150°C. Key steps include:

-

Feed Preparation : TPP and 6-bromohexanoic acid (1:1.05 molar ratio) dissolved in acetonitrile.

-

Reactor Design : Tubular reactor with residence time of 8 hours.

-

Crystallization : In-line cooling to 10°C induces crystallization, followed by vacuum filtration.

This method achieves ≥98.5% purity (HPLC) with residual solvent levels complying with ICH Q3C guidelines .

Quality Control Measures

Industrial batches undergo rigorous testing:

-

Heavy Metals : ≤10 ppm (ICP-MS)

-

Water Content : ≤0.3% (Karl Fischer titration)

Mechanistic Insights and Side-Reaction Mitigation

The reaction mechanism proceeds via SN2 displacement , where TPP’s lone pair attacks the electrophilic carbon of 6-bromohexanoic acid. Competing pathways include:

Elimination Reactions

At temperatures exceeding 90°C, β-hydride elimination generates 1-hexene as a byproduct. This is suppressed by:

Phosphine Oxide Formation

Trace moisture oxidizes TPP to triphenylphosphine oxide (TPPO), reducing yields. Anhydrous conditions and molecular sieves (4Å) limit TPPO content to <0.5% .

Purification and Isolation Strategies

Post-synthesis processing critically impacts product quality.

Solvent Selection for Crystallization

-

Acetonitrile : Yields needle-like crystals ideal for filtration

-

Ethyl Acetate/Diethyl Ether : Produces amorphous powders suitable for pharmaceutical use

Washing Protocols

Post-crystallization washing with cold diethyl ether (5°C) removes unreacted 6-bromohexanoic acid, as evidenced by FT-IR loss of the 1705 cm⁻¹ (carboxylic acid C=O) peak .

Analytical Characterization

Modern techniques validate structural integrity and purity:

Spectroscopic Methods

-

¹H NMR (DMSO-d6, 400 MHz): δ 7.70–7.85 (m, 15H, PPh3), 2.35 (t, 2H, CH2CO2H), 1.45–1.60 (m, 4H, CH2CH2CH2)

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) shows a single peak at 8.2 minutes, confirming >99% purity in optimized batches .

Emerging Synthetic Approaches

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation (100 W, 100°C) reduce reaction time to 2 hours with 85% yield. However, scale-up challenges persist due to uneven heating .

Ionic Liquid-Mediated Reactions

Trihexyl(tetradecyl)phosphonium bromide ionic liquids enable solvent-free synthesis at 120°C, though product separation remains inefficient .

Análisis De Reacciones Químicas

Types of Reactions

(5-Carboxypentyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHBrOP

- Molecular Weight : 457.34 g/mol

- CAS Number : 50889-29-7

- Solubility : Poorly soluble in water, with various log P values indicating its hydrophobic nature.

The structural features of (5-Carboxypentyl)triphenylphosphonium bromide facilitate its interaction with biological membranes and other molecular targets, making it a valuable tool in research.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a reagent in various reactions, particularly those involving the introduction of phosphonium groups into organic molecules. These reactions can lead to the formation of phosphonium ylides, which are crucial intermediates in the synthesis of alkenes through the Wittig reaction.

Case Study: Wittig Reaction

In a study focusing on the synthesis of specific alkenes, this compound was used to generate ylides that subsequently reacted with carbonyl compounds. This method demonstrated high yields and selectivity for the desired products, showcasing its effectiveness as a synthetic reagent.

Biochemical Research

The compound has also found applications in biochemical research, particularly as a mitochondrial targeting agent. Its lipophilic nature allows it to penetrate cellular membranes and accumulate within mitochondria, making it useful for studying mitochondrial function and dynamics.

Case Study: Mitochondrial Targeting

Research involving this compound has indicated its potential to selectively deliver therapeutic agents to mitochondria. In one study, it was conjugated with various drugs to enhance their delivery to mitochondrial sites, significantly improving their efficacy against mitochondrial diseases.

Material Science

In material science, this compound is explored for its role in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for applications in sensors or electronic devices.

Case Study: Conductive Polymers

A notable application was reported where this compound was incorporated into conductive polymer matrices. The resulting materials exhibited enhanced conductivity and stability under various environmental conditions, making them suitable for use in flexible electronic devices.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for detecting specific ions or molecules due to its ability to form complexes with various substrates. This property is particularly useful in developing sensors for environmental monitoring or clinical diagnostics.

Case Study: Ion Detection Sensors

In a recent study, this compound was employed in the fabrication of ion-selective electrodes. The electrodes demonstrated high sensitivity and selectivity towards certain ions, providing a reliable method for monitoring ion concentrations in complex samples.

Mecanismo De Acción

The mechanism of action of (5-Carboxypentyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation within the mitochondria due to the membrane potential. Once inside, it can interact with various molecular targets, affecting cellular processes such as energy production and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogs and Physicochemical Properties

The compound is compared to other phosphonium salts with varying alkyl chain lengths, functional groups, and substituents:

Impact of Alkyl Chain Length and Functional Groups

- Lipophilicity and Mitochondrial Uptake : The 5-carbon chain in (5-Carboxypentyl) provides optimal lipophilicity for mitochondrial membrane penetration, outperforming shorter-chain analogs like (4-Carboxybutyl) .

- Functional Group Versatility : The terminal -COOH enables conjugation via carbodiimide chemistry (e.g., EDC/NHS) for drug-polymer hybrids . In contrast, ester-containing analogs (e.g., Carbomethoxymethyl) are less reactive toward bioconjugation .

- Synthetic Flexibility : (5-Carboxypentyl) is preferred over (4-Carboxybutyl) in mitochondrial-targeted cerasomes due to enhanced cellular uptake and drug release efficiency .

Actividad Biológica

(5-Carboxypentyl)triphenylphosphonium bromide (CTPP) is a quaternary ammonium compound notable for its unique structure, which includes a triphenylphosphonium moiety and a carboxypentyl chain. This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in mitochondrial targeting, antibacterial properties, and potential applications in gene delivery.

- Chemical Formula : C24H26BrO2P

- Molecular Weight : Approximately 457.34 g/mol

- Structure : Characterized by a hydrophilic carboxylic acid group and a lipophilic triphenylphosphonium group, allowing it to interact with both hydrophilic and hydrophobic environments.

CTPP's biological activity is primarily attributed to its ability to accumulate in mitochondria due to their negative membrane potential. This property is crucial for its roles in:

- Mitochondrial Targeting : The lipophilic nature of the triphenylphosphonium group facilitates the delivery of therapeutic agents directly to mitochondria, enhancing drug efficacy in targeting mitochondrial dysfunctions associated with various diseases, including cancer and neurodegenerative disorders .

- Antibacterial Activity : CTPP exhibits antibacterial properties against several bacterial strains, likely through disruption of bacterial membranes via electrostatic interactions with negatively charged membrane components .

- Gene Delivery : The positively charged CTPP can bind to negatively charged DNA, forming complexes that are internalized by cells, making it a promising candidate for non-viral gene delivery systems.

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of CTPP against various pathogens. For instance, research indicates that CTPP can effectively disrupt bacterial cell membranes, leading to cell death. The following table summarizes key findings from studies on its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Membrane disruption |

| P. aeruginosa | 64 µg/mL | Membrane disruption |

Mitochondrial Targeting and Apoptosis Induction

CTPP has been shown to induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies using various cancer cell lines demonstrated that CTPP can significantly enhance apoptosis rates when used in combination with chemotherapeutic agents. A comparative study involving HepG2 liver cancer cells illustrated the following results:

| Treatment Group | Apoptosis Rate (%) | IC50 (µM) |

|---|---|---|

| Control (No Treatment) | 5 | - |

| CTPP Alone | 20 | 50 |

| CTPP + Doxorubicin | 70 | 10 |

These findings suggest that CTPP not only enhances the efficacy of existing treatments but also serves as a standalone agent capable of inducing cell death in malignant cells .

Case Studies and Applications

- Gene Delivery Systems : In a study focusing on non-viral gene delivery, CTPP was utilized as a vector for delivering therapeutic genes into target cells. The results indicated successful internalization of DNA complexes formed with CTPP, leading to significant gene expression levels.

- Cancer Therapeutics : A recent investigation into the use of CTPP in combination with chemotherapeutic agents demonstrated improved outcomes in xenograft models of breast cancer. The study reported enhanced tumor regression and prolonged survival rates among treated animals compared to controls .

- Neuroprotective Effects : Research has also explored the neuroprotective potential of CTPP against oxidative stress-induced cell death in neuronal cell lines. Results showed that treatment with CTPP significantly reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Carboxypentyl)triphenylphosphonium bromide, and how is purity validated?

- Methodology : The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with 5-bromopentanoic acid in a polar solvent (e.g., ethanol or acetonitrile) under reflux. Purification involves recrystallization or flash chromatography (DCM/MeOH). Purity is confirmed by ¹H/¹³C NMR (e.g., δ ~1.5–2.5 ppm for alkyl chain protons) and ESI-MS ([M]+ m/z 377.5) . For industrial-scale production, continuous flow systems and crystallization techniques are employed .

Q. How does the alkyl chain length (e.g., pentyl vs. butyl) influence mitochondrial targeting efficiency?

- Experimental Design : Compare mitochondrial accumulation of (5-Carboxypentyl) and (4-Carboxybutyl) analogs using fluorescence microscopy with organelle-specific dyes (e.g., MitoTracker). The longer pentyl chain may enhance membrane permeability but reduce charge density, requiring optimization of incubation time (e.g., 30–60 min) and concentration (1–10 µM) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : Use LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water). Derivatization with NHS esters improves ionization efficiency. Calibration curves (1–100 ng/mL) and spike-recovery assays validate sensitivity (LOD ~30 fmol) .

Advanced Research Questions

Q. How can researchers optimize ROS modulation studies using this compound?

- Data Contradiction Analysis : While the 4-Carboxybutyl analog shows ROS scavenging in cancer cells, the pentyl derivative may exhibit pro-oxidant effects due to altered mitochondrial membrane interactions. Validate using DCFH-DA fluorescence assays under hypoxia vs. normoxia, and cross-validate with SOD/GPx activity measurements .

Q. What strategies improve bioconjugation efficiency of this compound with biomolecules (e.g., peptides)?

- Methodology : Activate the carboxyl group using EDC/NHS (1:2 molar ratio) at pH 6.5–7.5. Monitor conjugation yield via MALDI-TOF or SEC-HPLC. For targeted delivery, attach mitochondrial-penetrating peptides (e.g., SS-31) and validate uptake via confocal imaging .

Q. How does structural modification (e.g., branching or fluorination) affect subcellular localization?

- Experimental Design : Synthesize derivatives with fluorinated alkyl chains (e.g., CF₂ groups) or branched carboxyhexyl analogs. Compare localization in HeLa cells using super-resolution microscopy. Note that fluorination may reduce solubility, requiring DMSO co-solvents (<0.1% v/v) .

Q. What are the challenges in chiral separations using phosphonium-based reagents?

- Advanced Technique : Use this compound as a chiral selector in capillary electrophoresis. Optimize buffer pH (8.0–9.0) and ionic strength (50 mM borate). Resolve enantiomers of amino acids (e.g., D/L-glutamate) with ~2.5 resolution factor .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Solvent | Acetonitrile, 24 h reflux | |

| Purification | Flash chromatography (DCM/MeOH 9:1) | |

| Yield | 87% (white crystalline solid) | |

| Purity Validation | ¹H NMR, ESI-MS, HPLC (>95%) |

Table 2. Mitochondrial Targeting Efficiency

| Compound | Incubation Time (min) | Mitochondrial Uptake (%) | Reference |

|---|---|---|---|

| 4-Carboxybutyl analog | 30 | 78 ± 5 | |

| 5-Carboxypentyl analog | 45 | 85 ± 3 |

Propiedades

IUPAC Name |

5-carboxypentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYRPZTZSWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381364 | |

| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-29-7 | |

| Record name | Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.